molecular formula C11H13ClN4O5 B14087859 6-Chloropurine glucoside

6-Chloropurine glucoside

Cat. No.: B14087859
M. Wt: 316.70 g/mol
InChI Key: KTDJOIVBVRLPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropurine glucoside is a chemical compound that combines the purine derivative 6-chloropurine with a glucose moleculeThe molecular formula of this compound is C11H13ClN4O5, and it has a molecular weight of 316.7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropurine glucoside typically involves the reaction of 6-chloropurine with glucose or a glucose derivative under specific conditions. One common method involves the use of an acid catalyst to facilitate the glycosylation reaction. For example, 6-chloropurine can be reacted with 3,4-di-O-acetyl-D-xylal in the presence of an acid catalyst to produce the desired glucoside .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency of the reaction, allowing for solvent-free conditions and shorter reaction times . This method is eco-friendly and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine glucoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution at the C6 position of the purine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the use of mild nucleophiles under solvent-free conditions.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions of this compound are less commonly reported but may involve standard oxidizing and reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution can yield various C6-functionalized purine derivatives .

Mechanism of Action

The mechanism of action of 6-chloropurine glucoside involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to the inhibition of polynucleotide guanine synthesis in cancer cells . The compound may also interfere with other cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other purine derivatives. This structural feature also allows for specific interactions with biological targets, potentially leading to distinct biological activities.

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDJOIVBVRLPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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